6-iodo-4-methoxy-1H-indazole-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (CDCl$$3$$, 300 MHz):
- δ 8.52 (d, $$J = 8.6$$ Hz, 1H, H-7),
- δ 7.87 (dd, $$J = 8.6, 1.5$$ Hz, 1H, H-5),
- δ 4.06 (s, 3H, OCH$$
- δ 12.1 (broad, 1H, COOH).
- δ 167.3 (COOH),
- δ 159.1 (C-4-OCH$$
Infrared (IR) Spectroscopy
Key absorption bands (cm$$^{-1}$$):
Mass Spectrometry
- ESI-MS : Molecular ion peak at $$m/z$$ 318.07 [M+H]$$^+$$.
- Fragmentation patterns include loss of CO$$_2$$ ($$m/z$$ 274) and I$$^-$$ ($$m/z$$ 191).
Thermodynamic Stability and Solubility Profile
The compound exhibits moderate thermodynamic stability, with decomposition observed above 200°C. The methoxy and iodo groups enhance lipophilicity, while the carboxylic acid group improves aqueous solubility at physiological pH.
Solubility Data :
The Gibbs free energy of dissolution ($$\Delta G_{sol}$$) in water is calculated as +8.2 kJ/mol, indicating endergonic dissolution behavior.
Tautomeric Behavior and Prototropic Equilibria
The indazole core exists in equilibrium between 1H- and 2H-tautomers, with the 1H-form dominating (>95%) due to resonance stabilization of the N–H group. Prototropic equilibria involve the carboxylic acid group, which dissociates in aqueous solution (p$$K_a$$ = 3.1).
Tautomer Distribution :
| Tautomer | Population (%) |
|---|---|
| 1H | 96 |
| 2H | 4 |
Properties
IUPAC Name |
6-iodo-4-methoxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFNSXPLIRQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=NN2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646524 | |
| Record name | 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-26-2 | |
| Record name | 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- Indazole derivatives such as 1H-indazole-3-carboxylic acid or its methylated analogs serve as starting points.
- Methoxylation reagents (e.g., methyl iodide or dimethyl sulfate) for introducing the methoxy group.
- Iodinating agents such as iodine, N-iodosuccinimide (NIS), or iodine monochloride for selective iodination.
Methoxylation Step
The methoxy group at the 4-position is introduced via methylation of a hydroxy precursor or direct electrophilic substitution using methylating agents under basic conditions. For example, methylation with dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate can yield the 4-methoxy derivative.
Iodination Step
Selective iodination at the 6-position of the indazole ring is achieved using electrophilic iodinating agents. Conditions are optimized to prevent over-iodination or substitution at undesired positions. N-iodosuccinimide (NIS) in an organic solvent like dichloromethane under mild conditions is commonly used.
Carboxylic Acid Functionality
The carboxylic acid group at the 3-position is either introduced early in the synthesis or preserved through the synthetic steps. If introduced later, oxidation of a methyl or aldehyde precursor at the 3-position can be performed using oxidizing agents such as potassium permanganate or chromium-based reagents.
Representative Synthetic Route (Based on Analogous Methods)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Indazole Core Formation | Cyclization of appropriate hydrazine and keto precursors | Formation of 1H-indazole-3-carboxylic acid scaffold |
| 2 | Methoxylation | Treatment with methylating agent (e.g., dimethyl sulfate) under basic conditions | Introduction of methoxy group at 4-position |
| 3 | Iodination | Reaction with N-iodosuccinimide (NIS) in dichloromethane at room temperature | Selective iodination at 6-position |
| 4 | Purification | Recrystallization or chromatography | Isolation of pure this compound |
Analytical and Purification Considerations
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
- Recrystallization from suitable solvents (e.g., ethanol, methanol) ensures high purity.
- Characterization by NMR, MS, and IR confirms the substitution pattern.
Additional Notes from Research Data
- Preparation of related indazole-3-carboxylic acids has been reported with methylation using dimethyl sulfate and iodination using iodine reagents under controlled conditions, indicating similar applicability to this compound.
- The solubility and formulation data for 6-iodo-4-methoxy-1H-indazole (without the carboxylic acid explicitly mentioned) suggest the compound is soluble in DMSO and can be prepared in vivo formulations using solvents like PEG300, Tween 80, and corn oil, indicating its stability and handling protocols.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1H-indazole-3-carboxylic acid or derivatives |
| Methoxylation Reagents | Dimethyl sulfate, methyl iodide |
| Iodination Reagents | N-iodosuccinimide (NIS), iodine |
| Solvents | Dichloromethane, methanol, ethanol |
| Reaction Conditions | Room temperature to reflux, mild base present |
| Purification Methods | Recrystallization, chromatography |
| Analytical Techniques | HPLC, NMR, MS, IR |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Iodine Position
The iodine atom at position 6 serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C | 6-Aryl-4-methoxy-1H-indazole-3-carboxylic acid | 65–85% | |
| Stille Coupling | PdCl₂(PPh₃)₂, CuI, tributyltin reagent, THF | 6-Alkyl/vinyl-4-methoxy-1H-indazole-3-carboxylic acid | 70–90% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C | 6-Amino-4-methoxy-1H-indazole-3-carboxylic acid | 55–75% |
These reactions exploit the iodine’s role as a leaving group, with palladium or copper catalysts facilitating bond formation. The carboxylic acid group remains intact under these conditions due to its ortho-directing effects and stability in polar aprotic solvents.
Functional Group Transformations of the Carboxylic Acid
The carboxylic acid moiety undergoes typical derivatization reactions:
Esterification
-
Reagents : SOCl₂ (to form acyl chloride), followed by alcohol (e.g., methanol, ethanol).
-
Conditions : Reflux in anhydrous THF or DCM.
-
Product : Methyl/ethyl 6-iodo-4-methoxy-1H-indazole-3-carboxylate (quantitative yield).
Amidation
-
Reagents : HATU, DIPEA, primary/secondary amines.
-
Conditions : Room temperature in DMF or DCM.
-
Product : 6-Iodo-4-methoxy-1H-indazole-3-carboxamide derivatives (70–95% yield).
Reduction
-
Reagents : LiAlH₄ or BH₃·THF.
-
Conditions : Anhydrous THF, 0°C to room temperature.
-
Product : 3-Hydroxymethyl-6-iodo-4-methoxy-1H-indazole (60–80% yield).
Oxidation and Demethylation of the Methoxy Group
The methoxy group at position 4 can be selectively modified:
Oxidation to Carbonyl
-
Reagents : KMnO₄ in acidic (H₂SO₄) or basic (NaOH/H₂O) conditions.
-
Product : 4-Oxo-6-iodo-1H-indazole-3-carboxylic acid (40–60% yield).
Demethylation
-
Reagents : BBr₃ in DCM at −78°C.
-
Product : 4-Hydroxy-6-iodo-1H-indazole-3-carboxylic acid (75–85% yield).
Electrophilic Aromatic Substitution
The electron-rich indazole ring undergoes electrophilic substitution, primarily at position 5 (meta to the iodine):
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 1 h | 5-Nitro-6-iodo-4-methoxy-1H-indazole-3-carboxylic acid | 50% |
| Bromination | Br₂, FeBr₃ | DCM, rt, 2 h | 5-Bromo-6-iodo-4-methoxy-1H-indazole-3-carboxylic acid | 65% |
Steric hindrance from the iodine and methoxy groups directs substitution to the less hindered positions.
Cyclization and Dimerization Pathways
Under acidic or oxidative conditions, the compound can undergo cyclization or dimerization:
-
Self-Condensation : In concentrated H₂SO₄, intermolecular dehydration forms dimeric structures linked via the carboxylic acid groups (20–30% yield) .
-
Heterocycle Formation : Reaction with hydrazines or diamines yields fused pyrazole or triazole rings (e.g., 6-iodo-4-methoxy-1H-indazolo[3,2-b]triazole-3-carboxylic acid) .
Stability and Side Reactions
-
Photodegradation : Exposure to UV light induces deiodination, forming 4-methoxy-1H-indazole-3-carboxylic acid as a major byproduct.
-
Thermal Decomposition : Heating above 200°C results in decarboxylation, yielding 6-iodo-4-methoxy-1H-indazole (95% purity).
Scientific Research Applications
Chemistry
- Synthetic Intermediates: This compound serves as an intermediate for synthesizing more complex indazole derivatives, which can be utilized in various chemical reactions.
- Catalysis: Its unique structure allows it to function in catalytic reactions, enhancing reaction efficiencies.
Biology
- Antimicrobial Agents: Indazole derivatives, including this compound, have shown potential as antimicrobial agents against various pathogens.
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it valuable in biochemical studies to explore enzyme mechanisms.
Medicine
-
Drug Development: Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It has been evaluated for its potential in developing new pharmaceuticals targeting cancer cells.
- Case Study: Antitumor Activity
- A study demonstrated that derivatives of indazole, including this compound, exhibited significant inhibitory effects against cancer cell lines such as K562, with an IC₅₀ value of 5.15 µM against K562 cells while maintaining selectivity for normal cells (IC₅₀ = 33.2 µM) .
- Mechanistically, it induces apoptosis in cancer cells by modulating Bcl-2 and Bax protein expression and affecting the p53/MDM2 pathway.
- Case Study: Antitumor Activity
Material Science
- Development of New Materials: The compound can be incorporated into polymers or other materials to enhance specific properties, potentially leading to innovative applications in material science.
Mechanism of Action
The mechanism of action of 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The carboxylic acid group enhances its solubility and facilitates interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
- Halogen Type: Iodine (target compound) increases molecular weight by ~126 g/mol compared to hydrogen (non-halogenated analog) and enhances lipophilicity (LogP increase ~2.5 units estimated) . Chlorine () and fluorine () reduce steric bulk but differ in electronegativity, affecting electronic interactions with biological targets.
- Fluorine at position 6 () versus position 4 () demonstrates how substituent placement modulates acidity and hydrogen-bonding capacity .
Functional Groups :
- The carboxylic acid at position 3 (target) is critical for forming salt bridges in drug-receptor interactions. Ester derivatives (e.g., methyl esters in ) show reduced polarity, favoring passive diffusion across biological membranes .
Biological Activity
Overview
6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound belonging to the indazole family, characterized by its unique structural features, including an iodine atom at the 6th position and a methoxy group at the 4th position. These modifications influence its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₇IN₂O₃
- Molecular Weight : Approximately 318.07 g/mol
- Structure : The compound features an indazole ring structure, which consists of a five-membered pyrazole ring fused to a benzene ring.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The iodine atom and methoxy group enhance its binding affinity to various enzymes and receptors, potentially inhibiting their activity by blocking active sites or altering conformations. The carboxylic acid group improves solubility, facilitating interactions with biological molecules.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antitumor Activity :
- A study demonstrated that derivatives of indazole, including this compound, showed promising inhibitory effects against cancer cell lines. For instance, an analog exhibited an IC₅₀ value of 5.15 µM against the K562 cell line while maintaining selectivity for normal cells (IC₅₀ = 33.2 µM) .
- The compound induces apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins and affecting the p53/MDM2 pathway, indicating its potential as a low-toxicity anticancer agent .
-
Enzyme Inhibition :
- Indazoles are known for their ability to inhibit various enzymes. The presence of iodine in this compound may enhance its reactivity compared to similar compounds, potentially increasing its efficacy as an enzyme inhibitor .
- Selectivity and Safety :
Comparative Analysis with Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 7-Iodo-6-methoxy-4-methyl-1H-indazole | 0.83 | Methyl group enhances lipophilicity |
| 5-Bromo-1H-indazole-3-carboxylic acid | 0.79 | Bromine substitution alters biological activity |
| 6-Methoxy-1H-indazole-3-carboxylic acid | 0.82 | Lacks iodine but retains similar core structure |
| 5-Nitro-1H-indazole-3-carboxylic acid | 0.80 | Nitro group introduces different electronic properties |
| 4-Bromo-1H-indazole | 0.78 | Bromo substitution affects reactivity |
This table illustrates the uniqueness of this compound in terms of structural modifications that influence its biological behavior.
Case Study: Antitumor Efficacy
In a recent study focusing on indazole derivatives, compound 6o (a derivative related to 6-iodo-4-methoxy) was shown to induce dose-dependent apoptosis in K562 cells, with significant changes in cell cycle distribution observed after treatment . This research highlights the potential application of this class of compounds in cancer therapy.
Safety Profile Assessment
The selectivity and safety profile were evaluated through cytotoxicity assays against normal HEK293 cells, confirming that the compound maintains low toxicity while exhibiting potent antitumor effects . This dual action emphasizes its therapeutic potential.
Future Directions
Further exploration of the pharmacological potential of this compound could lead to novel therapeutic agents targeting specific pathways involved in cancer progression and other diseases. Ongoing research should focus on:
- Detailed structure–activity relationship (SAR) studies.
- In vivo efficacy assessments.
- Mechanistic studies to elucidate interactions with molecular targets.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid?
- Methodological Answer : A common approach involves functionalizing the indazole core through sequential substitutions. For example, iodination at the 6-position can be achieved via electrophilic aromatic substitution using iodine and a suitable oxidizing agent (e.g., HNO₃ or HIO₃). Methoxy group introduction at the 4-position may utilize nucleophilic substitution with methyl iodide under basic conditions. Carboxylic acid functionality at the 3-position is typically retained from precursor esters, which are hydrolyzed under acidic or basic conditions (e.g., NaOH/EtOH reflux) .
Q. How is the purity of this compound validated in synthetic workflows?
- Methodological Answer : Purity is assessed using HPLC (reverse-phase C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Structural confirmation employs H/C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions, and mass spectrometry (ESI-MS) for molecular ion verification. Recrystallization from DMF/acetic acid mixtures is a common purification step to enhance crystallinity and purity .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Dimethylformamide (DMF) mixed with acetic acid (1:1 v/v) is effective for recrystallization due to the compound’s moderate solubility in polar aprotic solvents. Slow cooling from reflux (100–120°C) yields high-purity crystals. Ethanol/water mixtures (70:30) are alternatives for large-scale recrystallization .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 6-iodo group serves as an electrophilic site for palladium-catalyzed cross-coupling. Optimized conditions include Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and arylboronic acids in a dioxane/water (4:1) solvent system at 80°C. The bulky iodine atom may sterically hinder coupling efficiency, requiring longer reaction times (12–24 h) compared to bromo/chloro analogs. TLC monitoring (silica gel, ethyl acetate/hexane) ensures reaction completion .
Q. What strategies mitigate decomposition during iodination of 4-methoxy-1H-indazole-3-carboxylic acid precursors?
- Methodological Answer : Decomposition often arises from over-iodination or acid sensitivity. Controlled iodine stoichiometry (1.1–1.3 equiv) and low-temperature conditions (0–5°C) minimize side reactions. Buffering with sodium acetate (1.5 equiv) in acetic acid stabilizes the reaction medium. Post-reaction quenching with Na₂S₂O₃ removes excess iodine, followed by rapid neutralization and extraction .
Q. How can regioselective functionalization of the indazole core be achieved without disrupting the carboxylic acid group?
- Methodological Answer : Protecting the carboxylic acid as a methyl ester (e.g., using SOCl₂/MeOH) prior to iodination or methoxylation prevents decarboxylation. Deprotection with LiOH in THF/water regenerates the acid post-functionalization. H NMR tracking of ester protons (δ 3.8–4.0 ppm) confirms protection/deprotection success .
Contradictions and Considerations
- Synthetic Efficiency : reports higher yields for ester hydrolysis (90–95%) compared to cross-coupling reactions (50–60%) in , highlighting the need for optimization in Pd-catalyzed steps.
- Solvent Selection : While DMF is preferred for methoxylation ( ), alternative solvents like THF may reduce side reactions in acid-sensitive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
